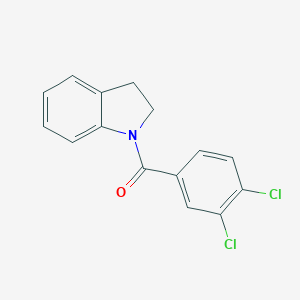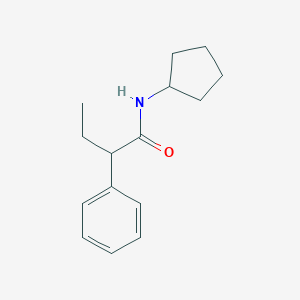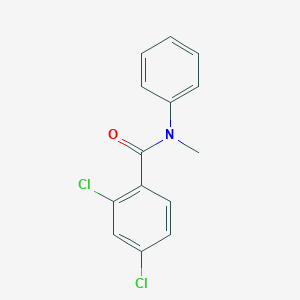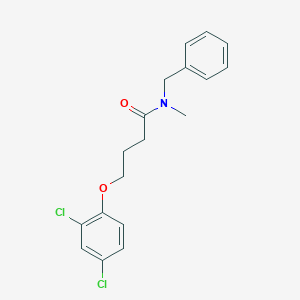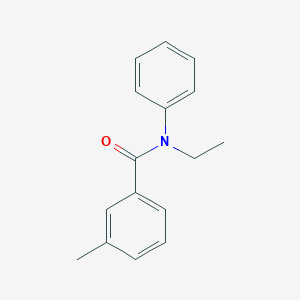![molecular formula C18H23Cl2NO4 B262245 Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-3-carboxylate](/img/structure/B262245.png)
Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-3-carboxylate, also known as Compound 1, is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a piperidine-based compound that has been found to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-3-carboxylate involves its ability to modulate the activity of certain receptors in the brain. Specifically, it has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in a variety of physiological processes, including learning and memory, and its modulation has been found to have potential therapeutic applications for a variety of neurological disorders.
Biochemical and Physiological Effects:
Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-3-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to enhance the activity of the α7 nicotinic acetylcholine receptor, which has been implicated in a variety of physiological processes, including learning and memory. It has also been found to have potential therapeutic applications for a variety of neurological disorders, including Alzheimer's disease and schizophrenia.
実験室実験の利点と制限
One advantage of using Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-3-carboxylate in lab experiments is its ability to modulate the activity of the α7 nicotinic acetylcholine receptor. This receptor is involved in a variety of physiological processes, and its modulation has been found to have potential therapeutic applications for a variety of neurological disorders. However, one limitation of using Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-3-carboxylate in lab experiments is that it is a synthetic compound, and its effects may not be representative of those of natural compounds.
将来の方向性
There are several future directions for research on Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-3-carboxylate. One direction is to further investigate its potential therapeutic applications for a variety of neurological disorders, including Alzheimer's disease and schizophrenia. Another direction is to investigate its potential as a tool for studying the activity of the α7 nicotinic acetylcholine receptor. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-3-carboxylate and its effects on other receptors and physiological processes.
合成法
The synthesis of Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-3-carboxylate involves several steps. The starting material is 2,4-dichlorophenol, which is reacted with butyryl chloride to form 4-(2,4-dichlorophenoxy)butyric acid. The acid is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with piperidine in the presence of triethylamine to form Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-3-carboxylate.
科学的研究の応用
Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-3-carboxylate has been extensively studied for its potential use in scientific research. It has been found to have a variety of biochemical and physiological effects, including the ability to modulate the activity of certain receptors in the brain. It has also been found to have potential therapeutic applications for a variety of neurological disorders.
特性
製品名 |
Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-3-carboxylate |
|---|---|
分子式 |
C18H23Cl2NO4 |
分子量 |
388.3 g/mol |
IUPAC名 |
ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C18H23Cl2NO4/c1-2-24-18(23)13-5-3-9-21(12-13)17(22)6-4-10-25-16-8-7-14(19)11-15(16)20/h7-8,11,13H,2-6,9-10,12H2,1H3 |
InChIキー |
PJYXBGVRIRBZGH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B262163.png)
![2-bromo-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B262164.png)
![Ethyl 6-[(cyanomethyl)sulfanyl]-5-(diethylcarbamoyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B262165.png)
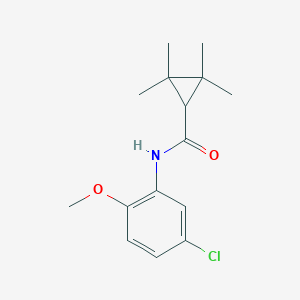
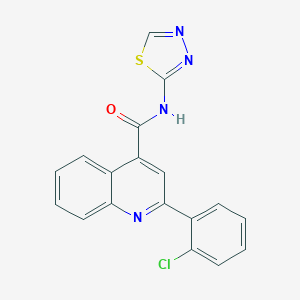

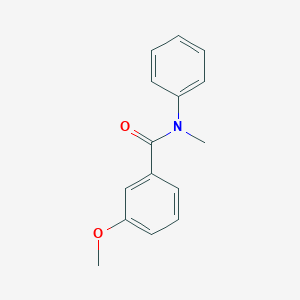
![(4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one](/img/structure/B262176.png)
